NRPS Incorporation Selectivity: 2-F-Phg Accepted, 4-F-Phg Rejected — 3-F-Phg Gap Identified
In a mutasynthesis study using Amycolatopsis balhimycina Δhpg, supplementation with 2-fluoro-dl-phenylglycine (2-F-Phg) resulted in successful production of two novel fluorinated balhimycin derivatives (compounds 9 and 10, detected by HPLC-MS at m/z 974.4 [M+H]+ and 1139.4 [M+H]+), confirming NRPS-mediated incorporation [1]. In contrast, 4-fluoro-dl-phenylglycine (4-F-Phg) supplementation yielded no detectable modified balhimycin peptide or biosynthetic precursors [1]. The 3-fluoro regioisomer (3-F-Phg) was not tested in this study, creating a critical data gap for SAR mapping of the fluorine position within the GPA biosynthetic machinery [1].
| Evidence Dimension | NRPS-mediated incorporation into glycopeptide antibiotic backbone |
|---|---|
| Target Compound Data | Not tested (gap identified) |
| Comparator Or Baseline | 2-F-Phg: Incorporation confirmed (two novel balhimycin derivatives detected, m/z 974.4 and 1139.4 [M+H]+). 4-F-Phg: No incorporation detected. |
| Quantified Difference | Binary outcome: 2-F-Phg (accepted) vs 4-F-Phg (rejected). 3-F-Phg outcome unknown. |
| Conditions | A. balhimycina Δhpg mutant strain supplemented with F-Phg mutasynthons; analysis by HPLC-MS, HPLC-MS2, and HPLC-HRMS |
Why This Matters
The uncharacterized status of the 3-fluoro regioisomer makes this compound uniquely essential for completing the fluoro-regioisomeric SAR map of NRPS substrate tolerance, which is critical for rational engineering of fluorinated glycopeptide antibiotics.
- [1] Kaniusaite M, Tailhades J, Kittilä T, et al. Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Chemical Biology. 2024;5(10):1017-1034. doi:10.1039/d4cb00140k View Source
